molecular formula C6H2Cl2FI B6335997 1,2-Dichloro-4-fluoro-5-iodobenzene CAS No. 1188535-56-9

1,2-Dichloro-4-fluoro-5-iodobenzene

Cat. No.: B6335997
CAS No.: 1188535-56-9
M. Wt: 290.89 g/mol
InChI Key: DYNDIAGIFHTRBF-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-fluoro-5-iodobenzene is a polyhalogenated aromatic compound characterized by chlorine atoms at positions 1 and 2, a fluorine atom at position 4, and an iodine atom at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1,2-dichloro-4-fluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNDIAGIFHTRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation via Electrophilic Aromatic Substitution

The synthesis typically begins with a fluorinated toluene derivative, such as 2-chloro-4-fluorotoluene, which undergoes sequential halogenation. Chlorination is achieved using chlorine gas under ultraviolet (UV) irradiation at 0–10°C, followed by iodination via an iodonium intermediate. Key steps include:

  • Chlorination : Introduction of chlorine at positions 1 and 2 using Cl₂ gas under UV light (400 nm, 250 W). This exothermic reaction requires strict temperature control to prevent over-chlorination.

  • Iodination : Subsequent treatment with iodine monochloride (ICl) or NaI in the presence of an oxidizing agent like Oxone® to install iodine at position 5.

A representative reaction pathway is summarized below:

2-chloro-4-fluorotolueneCl2,UV1,2-dichloro-4-fluorotolueneICl, Oxone®This compound\text{2-chloro-4-fluorotoluene} \xrightarrow{\text{Cl}_2, \text{UV}} \text{1,2-dichloro-4-fluorotoluene} \xrightarrow{\text{ICl, Oxone®}} \text{this compound}

Yields for this route range from 63% to 79%, depending on the purity of intermediates.

Ligand-Exchange Reactions for Iodine Incorporation

An alternative method involves ligand-exchange reactions with hypervalent iodine intermediates. For example, 1-chloro-4-fluoro-1H-1λ³-benzo[d]iodoxoborol-3-ol serves as a precursor. Treatment with trifluoroacetic acid (TFA) facilitates iodine insertion at position 5 via boron-iodine exchange. This method achieves yields exceeding 90% under optimized conditions.

Reaction Mechanisms and Optimization

Chlorination Dynamics

Chlorination proceeds via a radical mechanism initiated by UV light. The reaction’s regioselectivity is influenced by the electron-withdrawing fluorine atom, which directs chlorine to the ortho and para positions relative to itself. Kinetic studies reveal that maintaining temperatures below 10°C minimizes side products like trichlorinated derivatives.

Table 1: Chlorination Conditions and Outcomes

ParameterOptimal ValueImpact on YieldSource
Temperature0–10°CMaximizes selectivity
Cl₂ Flow Rate20 mL/minPrevents over-chlorination
UV Wavelength400 nmEnhances radical formation

Iodination Strategies

Iodination employs either direct electrophilic substitution or hypervalent iodine intermediates. The latter method, using compounds like PhIO₂ (iodylbenzene), offers superior regiocontrol. For instance, iodination at position 5 is achieved by leveraging steric hindrance from adjacent chlorine atoms.

Table 2: Iodination Methods Comparison

MethodCatalystYield (%)Purity (%)Source
ICl/Oxone®None7995
Hypervalent IodineRu(III) salts9299

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial synthesis often utilizes continuous flow reactors to enhance heat dissipation and scalability. For example, chlorination of 2-chloro-4-fluorotoluene in a flow system achieves 85% conversion with a residence time of 30 minutes.

Purification Techniques

Crude product purification involves fractional distillation under reduced pressure (10–15 mmHg) to isolate this compound from unreacted starting materials and dihalogenated byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include 1,2,4-trichloro-5-iodobenzene and 1-chloro-4-fluoro-3-iodobenzene. These are minimized by:

  • Stoichiometric Control : Using 2.0–3.0 equivalents of Cl₂ to avoid over-chlorination.

  • Catalytic Additives : Ru(III) salts reduce iodine waste during ligand-exchange reactions.

Moisture Sensitivity

The intermediate 1,2-dichloro-4-fluorodichlorotoluene is hygroscopic and hydrolyzes rapidly. Storage under anhydrous conditions (e.g., molecular sieves) is critical.

Recent Advances in Synthesis

Photocatalytic Methods

Recent studies explore visible-light-driven iodination using eosin Y as a photocatalyst. This approach reduces energy consumption and improves atom economy.

Green Chemistry Approaches

Water-mediated halogenation in micellar systems shows promise for reducing organic solvent use. For example, iodination in SDS micelles achieves 88% yield at 50°C .

Chemical Reactions Analysis

1,2-Dichloro-4-fluoro-5-iodobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dichloro-4-fluoro-5-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-fluoro-5-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound can form new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct halogen arrangement differentiates it from other dihalogenated iodobenzenes. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Halogenated Iodobenzenes

Compound Name CAS Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
1,2-Dichloro-4-fluoro-5-iodobenzene Not provided C₆H₂Cl₂FI ~291.3 1,2-Cl; 4-F; 5-I High steric hindrance; electron-deficient ring; potential coupling reactions
1,2-Dichloro-4-iodobenzene 20555-91-3 C₆H₃Cl₂I 272.9 1,2-Cl; 4-I Less fluorinated; iodine at position 4 limits coupling accessibility
1-Bromo-3-chloro-5-fluoro-2-iodobenzene 1000577-66-1 C₆H₂BrClFI 339.3 1-Br; 3-Cl; 5-F; 2-I Bromine enhances leaving-group ability; steric crowding at positions 1 and 2
1,3-Difluoro-5-iodobenzene 2265-91-0 C₆H₃F₂I 239.9 1,3-F; 5-I Meta-fluorine arrangement reduces steric strain; lower molecular weight
Iodobenzene 591-50-4 C₆H₅I 204.0 1-I Baseline for comparison; minimal steric/electronic effects

Electronic Effects

  • Electron-Withdrawing Influence : The target compound’s 1,2-dichloro and 4-fluoro groups create a strongly electron-deficient aromatic ring, enhancing resistance to electrophilic substitution compared to analogs like 1,3-difluoro-5-iodobenzene .
  • Iodine Reactivity : The iodine at position 5 is more accessible for cross-coupling reactions (e.g., Suzuki, Ullmann) than in 1,2-dichloro-4-iodobenzene, where iodine is adjacent to chlorine substituents .

Steric Effects

  • Adjacent chlorine atoms at positions 1 and 2 introduce significant steric hindrance, reducing reactivity at ortho positions. This contrasts with 1-bromo-3-chloro-5-fluoro-2-iodobenzene, where bromine at position 1 further increases steric bulk .

Physical Properties

  • Molecular Weight : The target compound’s higher molecular weight (~291.3) compared to simpler analogs (e.g., iodobenzene, MW 204.0) reflects its dense halogenation .
  • Boiling Point/Solubility : Multiple halogens likely increase boiling point and reduce aqueous solubility, similar to 1-bromo-3-chloro-5-fluoro-2-iodobenzene .

Biological Activity

1,2-Dichloro-4-fluoro-5-iodobenzene, a halogenated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

This compound is characterized by the following properties:

Property Value
Molecular FormulaC6H3Cl2F I
Molecular Weight272.898 g/mol
Density2.0 ± 0.1 g/cm³
Melting Point27-29 °C
Boiling Point259 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that influence specific pathways within biological systems.

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical in metabolic pathways.
  • Receptor Binding : It can interact with nuclear receptors such as PPARγ, which plays a significant role in glucose and lipid metabolism .
  • Antimicrobial Activity : Halogenated compounds are known for their antimicrobial properties, potentially acting against drug-resistant pathogens .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A review highlighted various halogenated agents as effective against resistant bacterial strains due to their unique modes of action that disrupt cellular processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of halogen atoms enhances the biological efficacy of aromatic compounds. For instance, modifications at different positions on the benzene ring can significantly alter the compound's potency against specific biological targets .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of several halogenated compounds against Staphylococcus aureus and Escherichia coli.
    • Results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics.
  • Case Study on Metabolic Effects :
    • Another investigation focused on the impact of this compound on glucose metabolism in diabetic models.
    • Findings indicated that it could modulate insulin sensitivity through PPARγ activation, suggesting potential therapeutic applications for type 2 diabetes management .

Q & A

Q. What are the optimal synthetic routes for 1,2-dichloro-4-fluoro-5-iodobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated aromatic compounds like this compound often involves sequential halogenation steps. A common approach includes:

  • Electrophilic aromatic substitution (e.g., iodination using iodine monochloride or N-iodosuccinimide under controlled temperatures [15]).
  • Optimization of halogen order : Fluorination typically precedes iodination due to iodine's larger atomic radius and potential steric hindrance.
  • Temperature control : Excess reagents (e.g., 2–4-fold excess of halogenating agents) improve yields, as noted in analogous syntheses of substituted benzoyl chlorides .
    Key characterization tools include GC-MS for purity assessment and ¹³C/¹⁹F NMR to confirm substitution patterns .

Q. How can researchers characterize the molecular structure and confirm regioselectivity in this compound?

Methodological Answer:

  • X-ray crystallography : Resolves exact bond angles and distances, critical for confirming the positions of halogens (Cl, F, I) on the benzene ring .
  • Multinuclear NMR :
    • ¹⁹F NMR detects fluorine’s distinct chemical shift (−110 to −120 ppm for meta-substituted F).
    • ¹H-¹³C HSQC maps coupling between protons and carbons adjacent to halogens .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₂Cl₂FI has a theoretical mass of 290.89 g/mol) and isotopic patterns for iodine .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity data during halogenation reactions?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To resolve these:

  • Competitive experiments : Compare yields under varying temperatures and catalysts (e.g., Lewis acids like FeCl₃ for directed ortho/para substitution).
  • DFT calculations : Model transition states to predict preferential halogenation sites. For example, iodine’s steric bulk may favor para-substitution over meta in polyhalogenated systems .
  • In situ monitoring : Use Raman spectroscopy to track intermediate formation and identify side products .

Q. What strategies mitigate decomposition risks during storage and handling of this compound?

Methodological Answer:

  • Stabilization : Store in amber vials at 4–8°C under inert gas (argon) to prevent photolytic or oxidative degradation .
  • Impurity profiling : Regular HPLC-UV/Vis analysis detects decomposition products (e.g., loss of iodine yielding dichlorofluorobenzene derivatives).
  • Handling protocols : Use Schlenk lines for air-sensitive reactions and minimize exposure to UV light during synthesis .

Q. How can this compound serve as a precursor in synthesizing bioactive molecules or materials?

Methodological Answer:

  • Pharmaceutical intermediates : The iodine moiety enables Suzuki-Miyaura coupling for biaryl synthesis (e.g., antiviral agents). Example protocol:
    • React with arylboronic acids (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent at 80°C) .
  • Materials science : Fluorine’s electronegativity enhances thermal stability in liquid crystals; iodine supports heavy-atom effects in X-ray contrast agents .
  • Toxicology studies : Use radiolabeled (¹²⁵I) derivatives to track environmental persistence or metabolic pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Systematic replication : Repeat experiments under identical conditions (solvent purity, catalyst batch, humidity control).
  • Meta-analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify outlier methodologies .
  • Error source identification : Common issues include:
    • Incomplete halogenation (e.g., residual starting material in NMR spectra).
    • Isomer co-elution in chromatography, resolved via 2D-LC or GC×GC .

Tables for Key Data

Property Value Method Reference
Molecular Weight290.89 g/molHRMS
Boiling Point96–98°C (15 mmHg)Distillation
Solubility in WaterSlightly solubleShake-flask test
Preferred Storage4–8°C, inert atmosphereStability studies

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